



Technical Guide on Difluoro-4chlorophenylacetaldehyde and Related Compounds

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Compound of Interest		
Compound Name:	Difluoro-4- chlorophenylacetaldehyde	
Cat. No.:	B8424418	Get Quote

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Initial Assessment: The Challenge of Identifying Difluoro-4-chlorophenylacetaldehyde

A thorough search for "Difluoro-4-chlorophenylacetaldehyde" reveals that this specific chemical entity, along with its various isomers (e.g., 2,3-difluoro-, 2,5-difluoro-, 2,6-difluoro-, 3,5-difluoro-4-chlorophenylacetaldehyde), is not readily documented in public chemical databases. Consequently, a specific CAS number for this compound cannot be provided at this time, and there is a lack of published data regarding its synthesis, properties, and biological activity. The ambiguity in the nomenclature, specifically the undefined positions of the two fluorine atoms on the phenyl ring, further complicates its identification.

This guide will, therefore, focus on closely related and more extensively characterized compounds to provide valuable context and methodologies that may be applicable to the synthesis and study of the requested, likely novel, compound. We will primarily discuss 2-(4-chloro-3-fluorophenyl)acetaldehyde, a monofluorinated analog, and the parent compound, (4-Chlorophenyl)acetaldehyde.

Section 1: 2-(4-chloro-3-fluorophenyl)acetaldehyde



This compound represents the closest structural analog to the requested molecule for which public data is available.

Chemical Identity and Properties

A summary of the key identifiers and physicochemical properties for 2-(4-chloro-3-fluorophenyl)acetaldehyde is presented below.

Property	Value	Reference
CAS Number	205880-74-6	[1]
Molecular Formula	C ₈ H ₆ OFCI	[1]
Molecular Weight	172.58 g/mol	[1]
Purity	95%	[1]
SMILES	O=CCc1cc(F)c(Cl)cc1	[1]

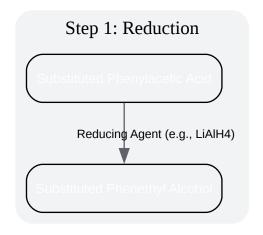
Synthesis and Experimental Protocols

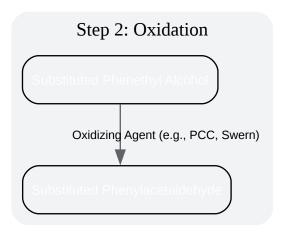
While a specific, detailed experimental protocol for the synthesis of 2-(4-chloro-3-fluorophenyl)acetaldehyde is not available in the searched literature, a general approach can be inferred from the synthesis of similar phenylacetaldehydes. A common route involves the oxidation of the corresponding phenethyl alcohol.

Hypothetical Synthesis Workflow

Below is a conceptual workflow for the synthesis of a substituted phenylacetaldehyde, which could be adapted for the target molecule.







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Conceptual synthesis of a phenylacetaldehyde.

Section 2: (4-Chlorophenyl)acetaldehyde - The Parent Compound

(4-Chlorophenyl)acetaldehyde serves as a foundational compound, and its properties and reactivity are well-documented. It is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[2]

Chemical Identity and Properties



Property	Value	Reference
CAS Number	4251-65-4	[2][3][4][5][6][7][8][9]
Molecular Formula	C ₈ H ₇ ClO	[2][3][6][7]
Molecular Weight	154.6 g/mol	[2][5][7]
Appearance	White to light yellow semi-solid	[2]
Purity	≥ 95% (NMR)	[2]
Storage	Store at ≤ -4 °C	[2]
Density	1.175 g/cm³	[8]

Applications in Research and Development

(4-Chlorophenyl)acetaldehyde is a valuable building block in organic synthesis with several key applications:

- Pharmaceutical Development: It is an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.
- Agrochemicals: The compound is used in the development of more effective pesticides.[2]
- Aromatic Compound Synthesis: It plays a role in the production of fragrances and flavorings.
 [2]
- Organic Chemistry Research: It serves as a key reagent for exploring new chemical reactions and developing novel materials.

Logical Relationship of Phenylacetaldehyde Derivatives

The following diagram illustrates the structural relationship between the parent compound and its fluorinated derivatives.





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Structural progression of fluorination.

Section 3: Potential Biological Significance and Signaling Pathways

While no direct biological activity or signaling pathway information is available for "Difluoro-4-chlorophenylacetaldehyde," the introduction of fluorine atoms into aromatic scaffolds is a common strategy in medicinal chemistry to modulate the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. For instance, fluorinated building blocks are crucial in the synthesis of antifungal medications.[10] It is plausible that a difluoro-4-chlorophenylacetaldehyde could serve as a precursor to novel therapeutic agents.

Conclusion

The compound "Difluoro-4-chlorophenylacetaldehyde" appears to be a novel chemical entity with no readily available CAS number or published technical data. However, by examining related compounds such as 2-(4-chloro-3-fluorophenyl)acetaldehyde and the parent compound (4-Chlorophenyl)acetaldehyde, we can infer potential synthetic routes and applications. The information provided in this guide on these analogs offers a solid foundation for researchers and drug development professionals interested in the synthesis and investigation of this and other new fluorinated phenylacetaldehydes. Further research is required to synthesize and characterize "Difluoro-4-chlorophenylacetaldehyde" to determine its specific properties and potential applications.

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